Home > Products > Screening Compounds P82891 > N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide - 905679-41-6

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide

Catalog Number: EVT-3076521
CAS Number: 905679-41-6
Molecular Formula: C15H8BrClN4O4
Molecular Weight: 423.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 2-position with a methylpyridazinone moiety. The pyridazinone ring itself carries chloro and dimethylamino substituents. The crystal structure reveals C—H⋯N and C—H⋯O contacts influencing its packing [].

Compound Description: This series of compounds centers around an acetohydrazide scaffold linked to a 1,3,4-oxadiazole ring through a sulfur atom at the 2-position. The oxadiazole ring is further substituted with a methylpyridine group at the 5-position. These derivatives were synthesized and evaluated for their antifungal and antibacterial properties. Notably, compounds DK-IB, DK-IC, DK-IG, and DK-IH exhibited significant antifungal activity, even surpassing the reference drug Ketoconazole [].

Compound Description: This compound is a sodium complex incorporating methanol and a ligand featuring a 1,3,4-oxadiazole connected to a nitrobenzamide moiety. Crystallographic data for this complex is available, providing insights into its structural arrangement [].

Compound Description: This series of compounds consists of a thiazolone ring with a benzylidene substituent at the 5-position. The thiazolone is further substituted at the 2-position with an aniline group, which is connected to a nitrophenyl-1,3,4-oxadiazole through a methoxy linker. These derivatives exhibited notable antibacterial activity, particularly compounds 8d and 8f, which demonstrated enhanced activity against Gram-negative bacteria compared to the control drug gentamicin [].

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to two pyridine rings through sulfur and methylene bridges. One of the pyridine rings carries a chlorine atom. The crystal structure highlights specific dihedral angles between the rings, suggesting minimal conjugation [].

Compound Description: This compound features a chlorobenzamide moiety connected to a thioxo-dihydro-oxadiazole ring. The dihedral angle between the chlorophenyl and the oxadiazole rings indicates limited conjugation. The amide bond in this compound adopts an anti-configuration [].

Compound Description: This series encompasses a range of substituted benzamides connected to a 1,3,4-oxadiazole ring through a methylene linker. These derivatives were investigated for their antiproliferative and antioxidant activities. Among them, 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol exhibited significant antiproliferative activity against several cancer cell lines, including CCRF-CEM, MCF-7, MOLT-4, T-47D, and SR [].

Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring connected to two chlorophenyl rings. One connection is direct at the 5-position, while the other is through a sulfur atom and an ethylene bridge at the 2-position. Analysis of its crystal structure reveals undulating ribbons linked by C—H⋯N hydrogen bonds [].

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a pyridazinone ring. The pyridazinone ring is substituted with chloro and morpholino groups. Structural analysis indicates distinct dihedral angles between the phenyl, oxadiazole, and pyridazine rings [].

Compound Description: This compound contains a dihydro-oxadiazole ring connected to a fluorophenyl acetate group. The dihydro-oxadiazole ring is further substituted with an acetyl group and a chloropyridyl group. The spatial arrangement of these groups is described based on dihedral angle measurements [].

Compound Description: This series of compounds comprises a dihydro-oxadiazole ring linked to a bromophenyl acetate group. The dihydro-oxadiazole ring also carries an acetyl group and an aryl group. These compounds were synthesized from 2-hydroxybenzoic acid (salicylic acid) through a multistep process involving hydrazide formation and cyclization [].

Compound Description: This series involves a thiazolidinedione core connected to an acetamide group, which is further linked to a 1,3,4-oxadiazole ring. The 5-position of the thiazolidinedione can be either unsubstituted or carry an arylidene or heterylidene substituent. These compounds were synthesized through an N-alkylation reaction using 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides and demonstrated a selective influence against various cancer cell lines, including leukemia (MOLT-4 and K-562) and colon cancer (HCT-15) [].

Compound Description: These [14C]-labelled compounds are structurally based on a coumarin scaffold. One is substituted with a bromophenylcarbamoyl group at the 3-position, while the other features a trifluoromethyl-thiadiazolylcarbamoyl group at the same position. Both were synthesized using 4-chloro-acetylsalicyloyl chloride as the starting material [].

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a bromophenyl ring and a pyridyl ring. The bromophenyl ring is directly attached to the 2-position of the oxadiazole through a sulfur atom and an ethylene bridge. Its crystal packing is dominated by hydrogen bonding interactions [].

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a diphenylmethyl group at the 5-position and to a pyrazinyl acetamide moiety at the 2-position through a sulfur atom. It was synthesized through S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione [].

Compound Description: This series of compounds features a chromanone moiety linked to an acetamide group, which is further connected to a 1,3,4-oxadiazole ring through a sulfur atom. The oxadiazole ring is substituted with various phenyl groups. These derivatives were synthesized through a nucleophilic substitution reaction using 2-chloro-N-(4-methyl-2-Oxo-2H-chrome-7-yl) acetamide [].

Compound Description: This series encompasses compounds with either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring substituted at the 5-position with a styrylsulfonyl methyl group. These derivatives were evaluated for their antioxidant and anti-inflammatory properties, with promising results observed for some compounds [].

Compound Description: These compounds feature a quinazolinone ring directly linked to a chlorophenyl-1,3,4-oxadiazole moiety. They were synthesized and evaluated for their cytotoxic activity against MCF-7 and HeLa cancer cell lines. Notably, compound 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide demonstrated substantial cytotoxic activity against the HeLa cell line [].

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a naphthalene ring through an oxymethylene bridge at the 5-position and to an azetidinone ring through an acetamide linker at the 2-position. This compound and its analogs were synthesized and evaluated for their antibacterial and antifungal activities [, ].

Compound Description: This series of compounds is based on the combination of carbazole and 1,3,4-oxadiazole pharmacophores. These compounds were synthesized through two different pathways and exhibited promising antimicrobial activity, especially against E. coli and C. albicans. Notably, they demonstrated exceptional anti-biofilm activity, particularly against P. aeruginosa biofilm [].

Compound Description: This series of compounds is based on a 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. Various derivatives were synthesized containing different substituents on the benzene ring and heterocyclic moieties attached to the pyrrolidine ring. These compounds were evaluated for their antioxidant activity using DPPH radical scavenging and reducing power assays [].

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a pyrazole ring through a methylene bridge at the 5-position. The pyrazole ring is further substituted with a trifluoromethylphenyldiazenyl group. The compound was synthesized and characterized for its antimicrobial activity [].

Compound Description: This series of compounds is based on a benzimidazole scaffold linked to a substituted phenyl-1,3,4-oxadiazole moiety through an ethyl bridge. These compounds were synthesized and evaluated for their antibacterial activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria [].

Compound Description: This series involves a 1,3,4-oxadiazole ring linked to a pyridyl ring at the 5-position and to a substituted benzenamine moiety through an ethylidene bridge at the 3-position. The oxadiazole ring is further substituted with a methoxyphenyl group containing a dimethylaminomethyl substituent. These derivatives were evaluated for their antifungal activity and showed promising results, with some compounds exhibiting significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger [].

Compound Description: This series comprises a 1,3,4-oxadiazole ring connected to a methoxyphenyl pyridine moiety at the 5-position. A 2-chloro-N-(aryl substituted) acetamide group is attached to the 2-position of the oxadiazole ring through a sulfur atom. The compounds were synthesized and their cytotoxicity against PANC-1, HepG2, and MCF7 cell lines was evaluated [].

Compound Description: This series consists of two sets of compounds, both containing a 1,3,4-oxadiazole ring linked to a phenylaminoacetamide moiety at the 2-position. The first set (5a-5e) has a nitrophenoxymethyl substituent at the 5-position of the oxadiazole, while the second set (5f-5i) has a phenoxymethyl substituent. These compounds were designed as potential Collapsin response mediator protein 1 (CRMP1) inhibitors and exhibited considerable inhibition of cell growth against the NCI-H2066 lung cancer cell line [].

Compound Description: This series encompasses various anthranilic diamides incorporating a 1,3,4-oxadiazole ring. These compounds were synthesized and evaluated for their insecticidal activities against diamondback moth (Plutella xylostella) and beet armyworm (Spodoptera exigua) [, ].

Compound Description: This series consists of a thiazolidinone ring with an arylidene or isatinylidene substituent at the 5-position and a 1,3,4-oxadiazole ring attached to the 2-imino group. These compounds were synthesized and screened for their anticancer activity against a variety of cancer cell lines, demonstrating promising results [, ].

Compound Description: This series involves a complex heterocyclic system incorporating 1,3,4-oxadiazole, pyrazolone, and azetidinone rings. These compounds were synthesized and characterized, but their biological activities were not reported [].

Compound Description: This series involves a dithiaza-spiro[4.4]nonane core with a 1,3,4-oxadiazole ring attached to the spiro carbon. These compounds were synthesized and evaluated for their antimicrobial activity [].

Compound Description: This series encompasses compounds containing both a tetrazole and a 1,3,4-oxadiazole ring linked to an indole scaffold. These compounds were synthesized and evaluated for their antibacterial and antifungal activities [].

Compound Description: This series features 4-aminoquinazoline derivatives with various diazole substituents, including 1,3,4-oxadiazoles. These compounds were synthesized and evaluated for their antitumor activity against PC-3 and Bcap-37 cancer cell lines [].

Compound Description: This compound is a sulfide containing both a 1,3,4-oxadiazole and a 1,3,4-thiadiazole ring, each substituted with a phenyl group at the 5-position [].

Compound Description: This series focuses on the combination of 1,3,4-oxadiazole and morpholine moieties in acetamide and sulfide derivatives. These compounds were synthesized and evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities [].

Compound Description: This compound features a benzothiazole ring connected to a phenyl-1,3,4-oxadiazole moiety through a thiomethyl bridge. It was synthesized and tested for biological activity against Proteus vulgaris and Staphylococcus aureus [].

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a methoxy substituent and is linked to a dihydrobenzofuran moiety. This compound was identified from Centaurea tougourensis and its potential physicochemical properties, ADMET profile, pharmacological capacities, cytotoxicity, and nervous system macromolecular targets were investigated through in silico studies [].

Compound Description: This series involves a quinolone core fused with various heterocycles, including triazine, thiadiazole, and oxadiazole rings. These compounds were synthesized and evaluated for their antibacterial activity [].

Properties

CAS Number

905679-41-6

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide

Molecular Formula

C15H8BrClN4O4

Molecular Weight

423.61

InChI

InChI=1S/C15H8BrClN4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22)

InChI Key

UEUKBYKBVQFRCZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.